4-(Bromomethyl)-1-chloro-2-methylbenzene
Description
4-(Bromomethyl)-1-chloro-2-methylbenzene is a halogenated aromatic compound with the molecular formula C₈H₇BrCl. Its structure comprises a benzene ring substituted with a bromomethyl group at position 4, a chlorine atom at position 1, and a methyl group at position 2. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. For example, derivatives such as 3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene are critical reference materials in drug development (e.g., Loxapine production) .
Properties
IUPAC Name |
4-(bromomethyl)-1-chloro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-4-7(5-9)2-3-8(6)10/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUUQOIBNWISSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117890-58-1 | |
| Record name | 4-(bromomethyl)-1-chloro-2-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-1-chloro-2-methylbenzene typically involves the bromination of 1-chloro-2-methylbenzene. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under light or heat to facilitate the reaction. The reaction proceeds via a free radical mechanism, where the bromine radical substitutes the hydrogen atom on the methyl group, forming the bromomethyl derivative .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and a suitable catalyst under controlled temperature and pressure conditions can optimize the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-1-chloro-2-methylbenzene undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1-chloro-2-methylbenzene using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions is a typical oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is used for reduction reactions.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: The major product is 4-(carboxymethyl)-1-chloro-2-methylbenzene.
Reduction: The major product is 1-chloro-2-methylbenzene.
Scientific Research Applications
4-(Bromomethyl)-1-chloro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of biological pathways and mechanisms.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-1-chloro-2-methylbenzene primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in synthetic chemistry to create complex molecules and materials .
Comparison with Similar Compounds
Structural Isomerism and Substituent Positioning
The reactivity and physical properties of halogenated aromatics are highly dependent on substituent positions and functional groups. Key comparisons include:
4-(Bromomethyl)-1-chloro-2-methoxybenzene (CAS 103347-14-4) :
- Substituents: Bromomethyl (position 4), chlorine (position 1), methoxy (position 2).
- Similarity to target compound: 0.83 (structural similarity score).
- The methoxy group enhances electron-donating effects compared to the methyl group in the target compound, altering reactivity in electrophilic substitution reactions .
1-Bromo-4-chlorobenzene (CAS 106-39-8) :
Functional Group Variations
Bromomethyl vs. Bromo :
The bromomethyl group in the target compound is a superior leaving group compared to bromo substituents, facilitating nucleophilic substitution reactions. This makes it valuable in synthesizing complex molecules like 2-(bromomethyl)-4-chloro-1-(cyclopropylmethoxy)benzene (CAS 1103261-00-2), which has applications in medicinal chemistry .- Methyl vs. Methoxy/Nitro Groups: 4-Bromo-2-chloro-1-methoxybenzene (CAS 3964-56-5): Methoxy groups increase solubility in polar solvents but reduce thermal stability compared to methyl substituents . 3-Bromomethyl-1-chloro-4-(4-methoxy-2-nitrophenoxy)benzene: The nitro group introduces strong electron-withdrawing effects, enhancing electrophilic reactivity for pharmaceutical intermediates .
Biological Activity
4-(Bromomethyl)-1-chloro-2-methylbenzene, also known by its CAS number 117890-58-1, is an organobromine compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a bromomethyl group attached to a chlorinated aromatic ring. This configuration suggests potential reactivity and interaction with biological molecules.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. The proposed mechanism involves the disruption of microbial processes, potentially by inhibiting DNA replication in bacteria and cancer cells.
Cytotoxicity and Selectivity
In studies evaluating cytotoxic effects, compounds related to this compound have shown varying degrees of activity against different cancer cell lines. For instance, derivatives have been tested against colorectal cancer cells with IC50 values ranging from 10.96 to 54.06 µM, indicating moderate activity . The selectivity index (SI) for these compounds suggests that they may be less toxic to normal cells compared to cancer cells, highlighting their potential therapeutic applications .
Case Studies
- Cytotoxicity Against Cancer Cells : A study assessed the effects of various derivatives on human colorectal cancer cell lines, revealing IC50 values that suggest potential for further development in anticancer therapies .
- Antimicrobial Screening : Compounds structurally related to this compound were screened for antimicrobial activity using the microplate Alamar Blue assay, which quantifies bacterial growth inhibition through colorimetric changes . The results indicated significant inhibition against certain bacterial strains.
Data Tables
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| This compound derivative | HT-29 (colorectal) | 10.96 - 41.66 | SI > 3 |
| Another derivative | DLD-1 (colorectal) | 4.59 - 87.19 | SI > 2 |
| Related compound | HCT-116 (colorectal) | 12.58 - 54.06 | SI > 3 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
